molecular formula C15H24N2O B5484042 1,1-Dibutan-2-yl-3-phenylurea

1,1-Dibutan-2-yl-3-phenylurea

Cat. No.: B5484042
M. Wt: 248.36 g/mol
InChI Key: NBEPXXNATRUTSU-UHFFFAOYSA-N
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Description

1,1-Dibutan-2-yl-3-phenylurea is an organic compound with the molecular formula C15H24N2O. It is a derivative of urea, where the nitrogen atoms are substituted with butan-2-yl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibutan-2-yl-3-phenylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of butan-2-amine with phenyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutan-2-yl-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dibutan-2-yl-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Used in the production of specialty polymers and materials

Mechanism of Action

The mechanism of action of 1,1-Dibutan-2-yl-3-phenylurea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dibutan-2-yl-3-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butan-2-yl groups provide steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

1,1-di(butan-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-5-12(3)17(13(4)6-2)15(18)16-14-10-8-7-9-11-14/h7-13H,5-6H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEPXXNATRUTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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